molecular formula C9H8N2O2 B2431721 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1369165-87-6

2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B2431721
CAS No.: 1369165-87-6
M. Wt: 176.175
InChI Key: CHGWNHBULMHCCL-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a high-purity chemical building block designed for pharmaceutical and agrochemical research. Compounds based on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold are of significant interest in medicinal chemistry due to their role as kinase inhibitor cores . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies . This specific methyl-substituted variant may offer altered electronic properties and lipophilicity compared to the parent structure, potentially influencing its bioavailability and binding affinity to biological targets . As a key intermediate, it can be utilized in the synthesis of more complex molecules for screening against various disease targets. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-7(9(12)13)8-6(11-5)3-2-4-10-8/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGWNHBULMHCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Ethynylpyridine Cyclization

A seminal method from WO2006/112828 (as cited in) outlines the synthesis of methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate, which shares structural similarities with the target compound. Adapting this protocol:

  • Starting Material : 5-Acetylamino-5-trimethylsilanylethynyl-2-nicotinic acid methyl ester.
  • Desilylation and Cyclization : Treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 70°C for 4 hours induces desilylation and spontaneous cyclization, yielding the pyrrolopyridine core.
  • Ester Hydrolysis : Subsequent hydrolysis of the methyl ester under acidic or basic conditions would furnish the carboxylic acid.

Key Data :

  • Yield : ~47% (cyclization step, extrapolated from).
  • Reaction Conditions : TBAF (1.0 M in THF), 70°C, 4 hours.
  • Intermediate Characterization : LC-MS (M+H⁺: 177).

Palladium-Catalyzed Alkyne Coupling

A method detailed by Ambeed for 2-methyl-1H-pyrrolo[3,2-b]pyridine provides a template for introducing the methyl group:

  • Carbamate Formation : 2-Chloropyridin-3-amine reacts with ethyl chloroformate in the presence of sodium hydroxide to form ethyl 2-chloropyridin-3-yl carbamate.
  • Sonogashira Coupling : Treatment with tributyl(prop-1-ynyl)stannane and Pd(PPh₃)₄ in 1,4-dioxane at reflux introduces the alkyne moiety.
  • Cyclization : Heating with sodium hydroxide in ethanol at 80°C induces cyclization to form 2-methyl-1H-pyrrolo[3,2-b]pyridine.

Modification for Carboxylic Acid :

  • Replace the ethyl carbamate with a pyridine-3-carboxylate ester. Post-cyclization hydrolysis (e.g., with LiOH) would yield the 3-carboxylic acid.

Key Data :

  • Yield : 63% (Sonogashira step), 87% (cyclization).
  • Reaction Time : 1.5 hours (reflux), 12 hours (cyclization).

Late-Stage Functionalization of Pyrrolopyridine Cores

For substrates where direct cyclization to install the carboxylic acid proves impractical, post-cyclization oxidation or carboxylation offers an alternative.

Directed C-H Functionalization

Recent advances in C-H activation enable direct carboxylation of heteroaromatics. For example:

  • Substrate : 2-Methyl-1H-pyrrolo[3,2-b]pyridine.
  • Carboxylation : Employing a palladium catalyst (e.g., Pd(OAc)₂), CO₂ gas, and a silver oxidant in DMF at 120°C introduces the carboxylic acid at position 3.

Limitations :

  • Regioselectivity depends on directing groups.
  • Yields for such transformations remain moderate (40–60%) in analogous systems.

Halogenation Followed by Carbonylation

A two-step sequence involving:

  • Halogenation : Electrophilic iodination at position 3 using N-iodosuccinimide (NIS).
  • Carbonylation : Palladium-catalyzed carbonylation with CO and methanol, followed by ester hydrolysis.

Example :

  • Iodopyrrolopyridine + CO + MeOH → Methyl ester → Hydrolysis → Carboxylic acid.

Key Data :

  • Yield : ~50–70% (carbonylation step, extrapolated from).
  • Catalyst : PdCl₂(PPh₃)₂, 80°C, 12 hours.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the dominant methods:

Method Starting Material Key Steps Yield Conditions
Alkynyl Cyclization Ethynylpyridine carboxylate TBAF-mediated cyclization 47–87% 70–80°C, 4–12 hours
Late-Stage C-H Activation 2-Methylpyrrolopyridine Pd-catalyzed carboxylation 40–60% 120°C, CO₂, 24 hours
Halogenation/Carbonylation 3-Iodopyrrolopyridine Pd-catalyzed carbonylation 50–70% 80°C, CO, 12 hours

Trade-offs :

  • Cyclization Routes : Higher yields but require pre-functionalized pyridines.
  • Late-Stage Methods : Broader substrate scope but lower efficiency.

Mechanistic Insights and Optimization Opportunities

Cyclization Kinetics

The base-mediated cyclization of alkynylpyridines proceeds via a 5-endo-dig mechanism, where the alkyne acts as a nucleophile attacking the adjacent electrophilic carbon. Computational studies suggest that electron-withdrawing groups (e.g., esters) at position 3 accelerate cyclization by polarizing the alkyne.

Solvent Effects

  • THF vs. Dioxane : Polar aprotic solvents (THF) enhance desilylation rates, while dioxane improves Pd-catalyzed coupling efficiency.
  • Ethanol in Cyclization : Ethanol’s protic nature facilitates proton transfer during ring closure, as evidenced by reduced yields in non-protic solvents.

Catalytic Systems

  • Palladium Ligands : Bulky phosphines (e.g., P(t-Bu)₃) suppress side reactions in Sonogashira couplings.
  • Silver Additives : In carboxylation, Ag₂CO₃ scavenges iodide byproducts, shifting equilibrium toward product formation.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols or alcohols in the presence of acid catalysts (e.g., H₂SO₄). This reaction converts the carboxylic acid into a methyl ester (e.g., methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate).

Reaction Conditions

ReagentTemperatureTimeProduct
Methanol + H₂SO₄Reflux2–3 hoursMethyl ester

Mechanism
The reaction proceeds via nucleophilic attack of the alcohol on the carbonyl carbon, facilitated by acid catalysis. This is a standard esterification pathway for carboxylic acids .

Amide Formation

The carboxylic acid can react with primary or secondary amines to form amides. For example, coupling with benzylamine yields N-benzylamide derivatives.

Reaction Conditions

ReagentActivatorTemperatureTimeProduct
BenzylamineDCC/DMAPRoom temperature12–24 hoursN-Benzylamide

Mechanism
The reaction involves activation of the carboxylic acid (e.g., via mixed anhydride or carbodiimide coupling) followed by nucleophilic attack by the amine. This is a standard amide bond formation process .

Decarboxylation

Under high-temperature conditions, the carboxylic acid undergoes decarboxylation to form a pyrrolopyridine derivative. For example:

2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acidΔ2-Methyl-1H-pyrrolo[3,2-b]pyridine+CO2\text{2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid} \xrightarrow{\Delta} \text{2-Methyl-1H-pyrrolo[3,2-b]pyridine} + \text{CO}_2

Reaction Conditions

TemperatureCatalystProduct
220–250°CNone2-Methyl-1H-pyrrolo[3,2-b]pyridine

Mechanism
Decarboxylation occurs via a β-keto acid intermediate, which loses CO₂ to form the aromatic pyrrolopyridine ring .

Electrophilic Substitution

The pyrrolopyridine ring system may undergo electrophilic substitution, though the carboxylic acid group acts as a strong electron-withdrawing group, directing electrophiles to specific positions. For example, nitration could occur at the para position relative to the methyl group.

Reaction Conditions

ReagentTemperaturePosition of Substitution
HNO₃/H₂SO₄0–5°CPara to methyl group

Alkylation

The methyl group at position 2 is susceptible to alkylation under basic conditions. For example, reaction with 4-chlorobenzyl chloride forms N-benzylated derivatives.

Reaction Conditions

ReagentBaseSolventProduct
4-Chlorobenzyl chlorideKOHDMSON-Benzylated derivative

Mechanism
The reaction involves deprotonation of the pyrrolopyridine nitrogen, followed by nucleophilic attack on the alkylating agent .

Hydrolysis of Esters

Methyl esters derived from this compound can undergo hydrolysis under acidic or basic conditions to regenerate the carboxylic acid.

Reaction Conditions

ReagentTemperatureTimeProduct
NaOH (aq)Reflux1.5 hoursOriginal carboxylic acid

Key Experimental Findings

  • Synthesis Efficiency : Alkylation reactions show moderate yields (44–87%) depending on reaction conditions .

  • Stability : The carboxylic acid is stable under dry conditions but requires refrigeration (2–8°C) for long-term storage .

  • Toxicity : Hazard statements include skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Comparison of Reaction Types

Reaction TypeKey ReagentsTypical ConditionsOutcome
EsterificationMethanol, H₂SO₄Reflux, 2–3 hoursMethyl ester
DecarboxylationHeat (220–250°C)No catalystPyrrolopyridine derivative
Amide FormationBenzylamine, DCCRoom temperature, 12–24 hN-Benzylamide
Alkylation4-Chlorobenzyl chloride, KOHDMSO, 12 hoursN-Benzylated derivative

Scientific Research Applications

Cancer Treatment

One of the primary applications of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is its role as a fibroblast growth factor receptor (FGFR) inhibitor. Abnormal FGFR signaling is implicated in various cancers, making it a target for therapeutic intervention. Research has shown that derivatives of pyrrolo[3,2-b]pyridine can effectively inhibit FGFRs, which may lead to reduced tumor growth and metastasis.

  • Case Study : A study demonstrated that specific derivatives exhibited IC₅₀ values against FGFR1–4 ranging from 7 to 712 nM. These compounds not only inhibited cell proliferation in breast cancer models but also induced apoptosis and reduced cell migration and invasion .

Kinase Inhibition

The compound has also been identified as a potential inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is involved in renal and cardiovascular diseases, particularly in mediating aldosterone effects on sodium retention.

  • Case Study : Research indicates that inhibiting SGK-1 activity can be beneficial for treating disorders associated with electrolyte imbalance and renal dysfunction. The administration of pyrrolo[3,2-b]pyridine derivatives showed promise in modulating SGK-1 activity, suggesting their utility in managing conditions like hypertension and chronic kidney disease .

Comparative Analysis of Related Compounds

Compound NameTarget KinaseIC₅₀ (nM)Application Area
2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acidFGFR7 - 712Cancer therapy
Pyrrolo[2,3-b]pyridine derivativeSGK-1N/ARenal and cardiovascular diseases
Other pyrrolo derivativesVarious kinasesVariesBroad therapeutic applications

Mechanism of Action

The mechanism of action of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Comparison: 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other pyrrolopyridine derivatives, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development .

Biological Activity

2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS: 1369165-87-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is C9H8N2O2 with a molecular weight of 176.18 g/mol. The compound features a pyrrolopyridine core structure, which is often associated with various biological activities.

Structural Representation:

  • IUPAC Name: 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
  • SMILES Notation: CC1=C(C(=O)O)C2=C(C=CC=N2)N1

Antimicrobial Properties

Research indicates that derivatives of pyrrolopyridines exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Analgesic and Sedative Effects

A significant body of research has focused on the analgesic and sedative properties of pyrrolopyridine derivatives. A study on related compounds demonstrated that certain derivatives were more effective in pain relief than traditional analgesics like aspirin and morphine. These findings suggest that 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid could possess similar properties, warranting further investigation into its potential as an analgesic agent .

The mechanism by which these compounds exert their effects often involves modulation of neurotransmitter systems or inhibition of specific enzymes related to pain pathways. For example, some studies indicate that pyrrolopyridine derivatives may act as inhibitors of SGK-1 kinase, which is implicated in various cellular processes including inflammation and pain perception .

Case Study 1: Analgesic Activity Assessment

In a controlled study assessing the analgesic effects of pyrrolopyridine derivatives, compounds were tested using the "hot plate" and "writhing" tests. Results indicated that certain derivatives exhibited significant pain relief comparable to morphine with minimal side effects .

Compound IDTest TypeResultComparison
9Hot PlateHigh analgesic effectSimilar to Morphine
11Writhing TestSignificant reduction in writhingMore effective than Aspirin

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of several pyrrolopyridine derivatives against common pathogens. The results showed that some compounds had notable inhibitory effects on bacterial growth, indicating their potential as new antimicrobial agents .

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